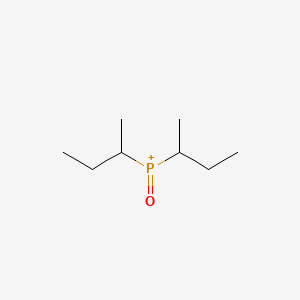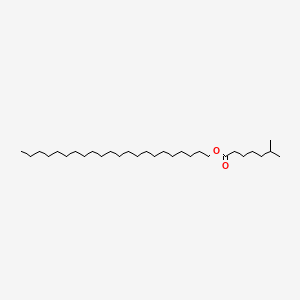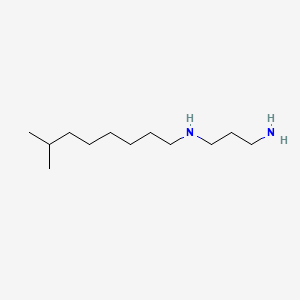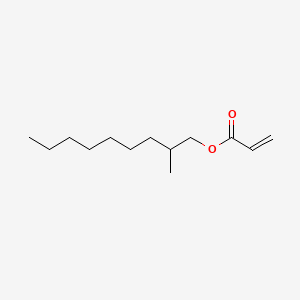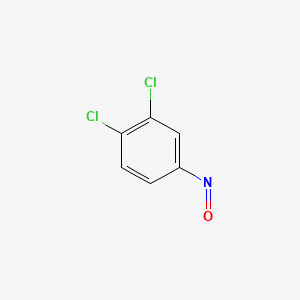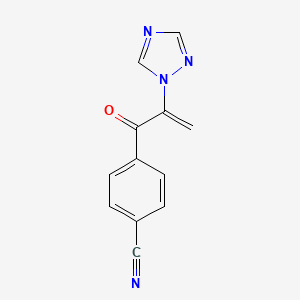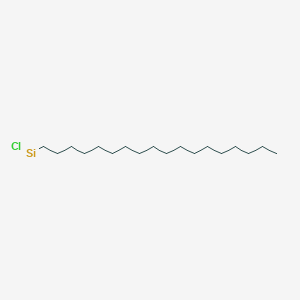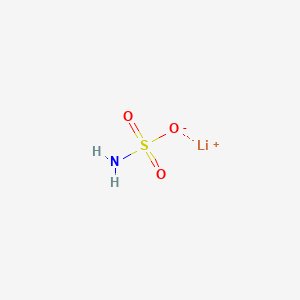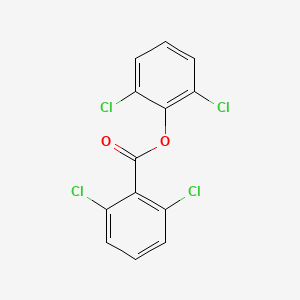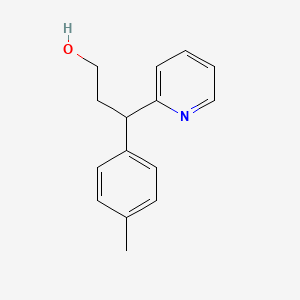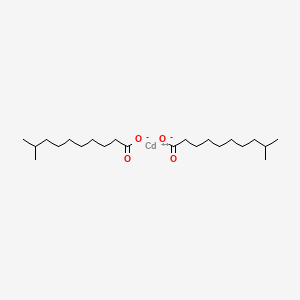![molecular formula C14H28O4 B15177291 [(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate CAS No. 95732-35-7](/img/structure/B15177291.png)
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate is an organic compound with a complex structure that includes both hydroxy and peroxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate typically involves the reaction of [(4R)-4-hydroxy-2-methylpentan-2-yl] alcohol with (2R)-2-ethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, potentially forming different oxidation states of the compound.
Reduction: The hydroxy group can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various peroxides, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of polymers and as an initiator in polymerization reactions.
Mécanisme D'action
The mechanism by which [(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate exerts its effects involves its functional groups. The peroxo group can generate reactive oxygen species, which can interact with various molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexanoate: Similar structure but lacks the peroxo group.
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexanone: Contains a ketone group instead of a peroxo group.
Uniqueness
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate is unique due to the presence of both hydroxy and peroxo groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
95732-35-7 |
|---|---|
Formule moléculaire |
C14H28O4 |
Poids moléculaire |
260.37 g/mol |
Nom IUPAC |
[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate |
InChI |
InChI=1S/C14H28O4/c1-6-8-9-12(7-2)13(16)17-18-14(4,5)10-11(3)15/h11-12,15H,6-10H2,1-5H3/t11-,12-/m1/s1 |
Clé InChI |
BLWCFLZFCPRTNV-VXGBXAGGSA-N |
SMILES isomérique |
CCCC[C@@H](CC)C(=O)OOC(C)(C)C[C@@H](C)O |
SMILES canonique |
CCCCC(CC)C(=O)OOC(C)(C)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


